

A Comprehensive Technical Guide to 2,4'-Dibromoacetophenone

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Compound of Interest

Compound Name: 2,4'-Dibromoacetophenone

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on **2,4'-Dibromoacetophenone**. It details its chemical synonyms, properties, and includes meticulous experimental protocols for its synthesis, purification, and analysis.

Chemical Identity and Synonyms

2,4'-Dibromoacetophenone is a versatile reagent in organic synthesis, particularly in the derivatization of carboxylic acids for HPLC analysis and as a building block in the synthesis of various pharmaceutical compounds. A clear understanding of its various synonyms and identifiers is crucial for accurate literature searches and procurement.

Identifier Type	Value	Citation
Primary Name	2,4'-Dibromoacetophenone	[1][2]
CAS Number	99-73-0	[1][2]
Molecular Formula	C8H6Br2O	[1][2]
Molecular Weight	277.94 g/mol	[2]
IUPAC Name	2-bromo-1-(4-bromophenyl)ethanone	[3]
Synonym 1	alpha,4-Dibromoacetophenone	[1]
Synonym 2	4-Bromophenacyl bromide	[1]
Synonym 3	p-Bromophenacyl bromide	[3]
Synonym 4	2-bromo-1-(4-bromophenyl)ethan-1-one	
Synonym 5	Ethanone, 2-bromo-1-(4-bromophenyl)-	[3]
Linear Formula	BrC6H4COCH2Br	[2]
InChI Key	FKJSFKCZZIXQIP-UHFFFAOYSA-N	[2]
Beilstein Registry Number	607604	[2]
EC Number	202-783-6	[2]
PubChem CID	7454	[3]

Physicochemical Properties

A summary of the key physicochemical properties of **2,4'-Dibromoacetophenone** is presented below, providing essential data for experimental planning and execution.

Property	Value	Citation
Appearance	White to light yellow or beige crystalline solid	[4][5]
Melting Point	108-110 °C (lit.)	[2][6]
Purity	≥98% or >98%	[1][2]
Solubility	Soluble in ethanol, ether, glacial acetic acid, benzene, carbon disulfide, and petroleum ether. Insoluble in water.	[4]
Stability	Stable under normal conditions. Incompatible with strong bases, strong reducing agents, and strong oxidizing agents.	[6]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of **2,4'-Dibromoacetophenone** are provided to ensure reproducibility in a laboratory setting.

Synthesis of 2,4'-Dibromoacetophenone

The synthesis of **2,4'-Dibromoacetophenone** is typically a two-step process, starting with the Friedel-Crafts acylation of bromobenzene to form 4-bromoacetophenone, followed by the α -bromination of the ketone.

Step 1: Synthesis of 4-Bromoacetophenone

This procedure is adapted from the Friedel-Crafts acylation of bromobenzene.[7]

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, place bromobenzene (2.5 moles) and dry carbon disulfide (1 L).

- **Addition of Catalyst:** Carefully add anhydrous aluminum chloride (5.6 moles) to the stirred mixture.
- **Acylation:** Heat the mixture to a gentle reflux on a steam bath. Slowly add acetic anhydride (2 moles) from the dropping funnel over approximately one hour.
- **Reaction Completion:** Continue refluxing for an additional hour after the addition is complete.
- **Work-up:** Remove the carbon disulfide by distillation. While still warm, pour the reaction mixture slowly into a mixture of crushed ice and concentrated hydrochloric acid.
- **Extraction:** Extract the aqueous mixture with a suitable organic solvent (e.g., benzene or ether).
- **Washing:** Wash the combined organic extracts sequentially with water, 10% sodium hydroxide solution, and again with water until the washings are neutral.
- **Drying and Concentration:** Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by distillation.
- **Purification:** Distill the crude product under reduced pressure to obtain pure 4-bromoacetophenone.

Step 2: α -Bromination of 4-Bromoacetophenone

This procedure is a modification of the α -bromination of acetophenone derivatives.^[5]

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromoacetophenone (5.0 mmol) in glacial acetic acid (20 mL).
- **Addition of Brominating Agent:** Add pyridine hydrobromide perbromide (5.5 mmol) to the solution.
- **Reaction:** Heat the reaction mixture to 90°C and stir for 3 hours.
- **Monitoring:** The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After completion, cool the reaction mixture and pour it into ice water.

- Isolation: Collect the precipitated solid by filtration and wash with cold water.

Purification by Recrystallization

The crude **2,4'-Dibromoacetophenone** can be purified by recrystallization from ethanol to yield a product with high purity.^[6]

- Dissolution: Dissolve the crude product in a minimal amount of hot ethanol (approximately 8 mL per gram of product).
- Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
- Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities and activated charcoal.
- Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
- Drying: Dry the crystals in a vacuum oven or desiccator.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

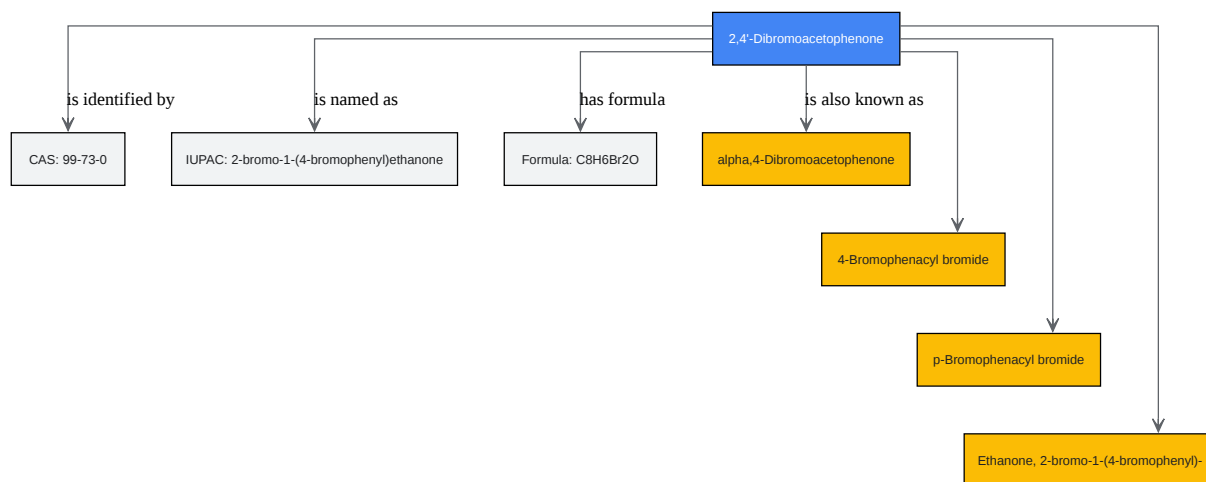
A GC-MS method can be employed to determine the purity of **2,4'-Dibromoacetophenone** and to identify any byproducts from the synthesis. The following is a general guideline.^{[8][9]}

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., ethyl acetate or dichloromethane).
- GC Conditions:
 - Column: A standard non-polar capillary column (e.g., HP-5MS or equivalent).

- Injector Temperature: 250°C.
- Oven Program: Start at a suitable initial temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at a rate of 10-20°C/min to a final temperature of 280-300°C.
- Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
- Data Analysis: Identify the peak corresponding to **2,4'-Dibromoacetophenone** based on its retention time and mass spectrum. The purity can be estimated from the relative peak area.

Visualizing Chemical Relationships

The following diagram illustrates the hierarchical relationship between the primary name, key identifiers, and various synonyms of **2,4'-Dibromoacetophenone**.

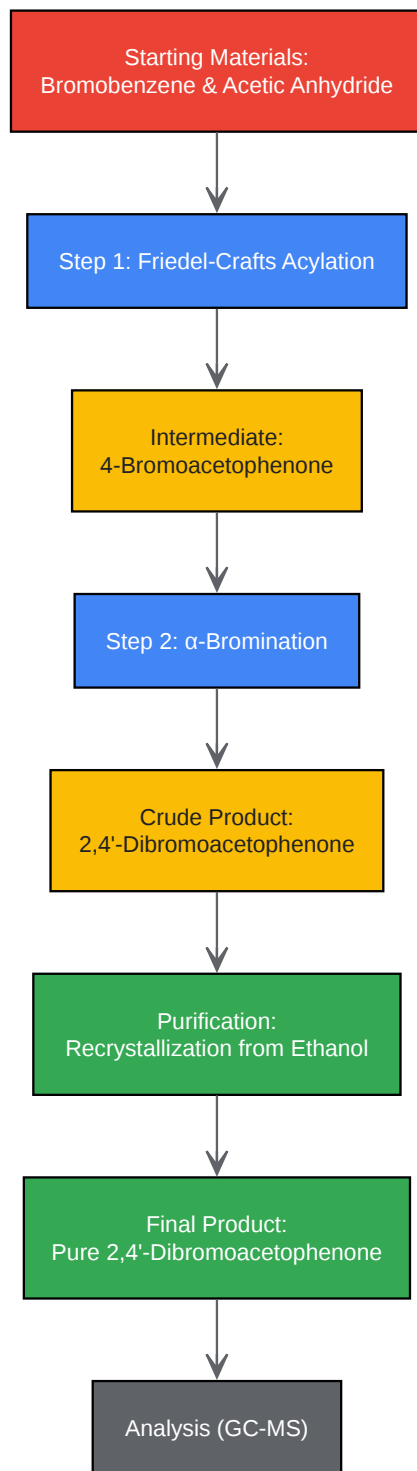


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Caption: Relationship between the primary name and synonyms of **2,4'-Dibromoacetophenone**.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis and purification of **2,4'-Dibromoacetophenone**.



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Caption: Workflow for the synthesis and purification of **2,4'-Dibromoacetophenone**.

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